molecular formula C18H14N4O2 B12758231 1,5-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone CAS No. 84640-78-8

1,5-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone

Cat. No.: B12758231
CAS No.: 84640-78-8
M. Wt: 318.3 g/mol
InChI Key: AWZXFZNWGJQYAS-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone is a synthetic organic compound that belongs to the class of indolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Moiety: The 1,3,4-oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The phenyl group and other substituents are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-2-indolinone: Lacks the oxadiazole moiety.

    3-(5-Phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone: Lacks the dimethyl substitution.

    1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different core structures.

Uniqueness

1,5-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone is unique due to its specific combination of the indolinone core and the oxadiazole moiety, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

84640-78-8

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

(3E)-1,5-dimethyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]indol-2-one

InChI

InChI=1S/C18H14N4O2/c1-11-8-9-14-13(10-11)15(17(23)22(14)2)19-18-21-20-16(24-18)12-6-4-3-5-7-12/h3-10H,1-2H3/b19-15+

InChI Key

AWZXFZNWGJQYAS-XDJHFCHBSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=N/C3=NN=C(O3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=NC3=NN=C(O3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.